molecular formula C16H32O2 B14546332 2-Ethyl-4,6-dimethyl-2-propylnonanoic acid CAS No. 62179-65-1

2-Ethyl-4,6-dimethyl-2-propylnonanoic acid

Cat. No.: B14546332
CAS No.: 62179-65-1
M. Wt: 256.42 g/mol
InChI Key: UFIQIQPXJJNMQS-UHFFFAOYSA-N
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Description

2-Ethyl-4,6-dimethyl-2-propylnonanoic acid is an organic compound belonging to the class of carboxylic acids It is characterized by a long carbon chain with multiple branching points, making it a complex molecule

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-4,6-dimethyl-2-propylnonanoic acid typically involves multi-step organic reactions. One common method is the alkylation of a suitable precursor, followed by oxidation to introduce the carboxylic acid group. The reaction conditions often require the use of strong bases and oxidizing agents under controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize yield and purity. Catalysts such as palladium or platinum may be employed to facilitate the reactions, and advanced purification techniques like distillation or chromatography are used to isolate the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Ethyl-4,6-dimethyl-2-propylnonanoic acid can undergo various chemical reactions, including:

    Oxidation: Conversion to ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction to alcohols using reducing agents such as lithium aluminum hydride.

    Substitution: Halogenation or nitration reactions where hydrogen atoms are replaced by halogens or nitro groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst like iron or aluminum chloride.

Major Products:

    Oxidation: Ketones, aldehydes.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

2-Ethyl-4,6-dimethyl-2-propylnonanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 2-Ethyl-4,6-dimethyl-2-propylnonanoic acid exerts its effects involves interactions with specific molecular targets. It may act as an inhibitor or activator of certain enzymes, influencing metabolic pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • 2-Ethyl-4,6-dimethylheptanoic acid
  • 2-Propyl-4,6-dimethylnonanoic acid
  • 2-Ethyl-4,6-dimethyl-2-propylhexanoic acid

Comparison: Compared to these similar compounds, 2-Ethyl-4,6-dimethyl-2-propylnonanoic acid is unique due to its specific branching pattern and the length of its carbon chain

Properties

CAS No.

62179-65-1

Molecular Formula

C16H32O2

Molecular Weight

256.42 g/mol

IUPAC Name

2-ethyl-4,6-dimethyl-2-propylnonanoic acid

InChI

InChI=1S/C16H32O2/c1-6-9-13(4)11-14(5)12-16(8-3,10-7-2)15(17)18/h13-14H,6-12H2,1-5H3,(H,17,18)

InChI Key

UFIQIQPXJJNMQS-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)CC(C)CC(CC)(CCC)C(=O)O

Origin of Product

United States

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